1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene
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Overview
Description
1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group and a 2-fluoropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-fluoropropan-2-yl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a methyl group with a bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of 4-(2-fluoropropan-2-yl)toluene.
Scientific Research Applications
1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-4-methylbenzene: Lacks the fluoropropan-2-yl group, making it less versatile in certain reactions.
1-(Chloromethyl)-4-(2-fluoropropan-2-yl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
4-(2-Fluoropropan-2-yl)toluene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of bromomethyl and fluoropropan-2-yl groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMWYVNSGXELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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